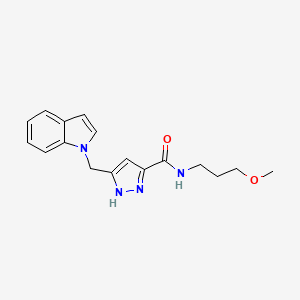![molecular formula C15H17NO3 B5978210 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5978210.png)
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione, also known as MEID or NSC-95397, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. MEID belongs to the class of indene-1,3-diones, which are known for their anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione involves the inhibition of multiple signaling pathways that are essential for cancer cell survival and proliferation. This compound targets the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells and promotes cell growth and survival. This compound also inhibits the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival. This compound induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. This compound has been found to induce oxidative stress in cancer cells, leading to the activation of apoptosis. This compound also inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. This compound has been shown to reduce the expression of VEGF and other pro-angiogenic factors, leading to the inhibition of tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity in normal cells and tissues. However, this compound has limitations in terms of its solubility and bioavailability, which can affect its efficacy in vivo. This compound also requires further optimization for clinical use, including the development of novel drug delivery systems and combination therapies.
Orientations Futures
Future research on 2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione should focus on its optimization for clinical use, including the development of novel drug delivery systems and combination therapies. This compound should also be tested in animal models to evaluate its efficacy and safety in vivo. Further studies are needed to elucidate the molecular mechanisms of this compound's anti-cancer effects and identify potential biomarkers for patient selection. This compound should also be evaluated for its potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases.
Méthodes De Synthèse
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione can be synthesized through a multi-step process, starting with the reaction of 3-methoxypropylamine with 2-acetyl-1H-indene-1,3(2H)-dione. The resulting product is then treated with hydrochloric acid to obtain this compound in high yield and purity. The synthesis of this compound has been optimized by various research groups to improve its efficiency and reduce the cost of production.
Applications De Recherche Scientifique
2-{1-[(3-methoxypropyl)amino]ethylidene}-1H-indene-1,3(2H)-dione has shown promising results in preclinical studies as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
3-hydroxy-2-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(16-8-5-9-19-2)13-14(17)11-6-3-4-7-12(11)15(13)18/h3-4,6-7,17H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBDYRKSAJYBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCOC)C1=C(C2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-[4-({2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-1,2,3-triazol-1-yl]acetamide](/img/structure/B5978127.png)



![N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5978163.png)

![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5978180.png)
![3-(diphenylmethyl)-5-(1H-pyrazol-4-ylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5978191.png)
![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5978199.png)
![methyl 4-{[3-(3-hydroxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5978213.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5978218.png)
![3-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B5978226.png)
![4-{acetyl[(4-methoxyphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5978234.png)
![3-(methylthio)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]propanamide](/img/structure/B5978240.png)